molecular formula C13H8F2O3 B6374380 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol CAS No. 1261965-82-5

5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol

Cat. No.: B6374380
CAS No.: 1261965-82-5
M. Wt: 250.20 g/mol
InChI Key: MTDMOEFMNWPUSF-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms and a carboxyl group attached to a phenyl ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the fluorination of a phenolic compound followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Carboxy-2-fluorophenyl)-3-hydroxypyridine
  • 5-(5-Carboxy-2-fluorophenyl)-2-cyanophenol
  • 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol

Uniqueness

Compared to similar compounds, 5-(5-Carboxy-2-fluorophenyl)-2-fluorophenol stands out due to its dual fluorine atoms and carboxyl group, which confer unique reactivity and stability. These properties make it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

4-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-10-3-2-8(13(17)18)5-9(10)7-1-4-11(15)12(16)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDMOEFMNWPUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684402
Record name 4',6-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-82-5
Record name 4',6-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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